2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate
Description
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-8(16)6-1-3-7(15)4-2-6/h1-4,9,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEVQEXZCKHLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild heating.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its fluorinated structure enhances the stability and reactivity of derivatives formed during chemical reactions.
Case Study: Synthesis of Fluorinated Aromatic Compounds
A study demonstrated the use of this compound in the regioselective synthesis of fluorinated aromatic compounds via nucleophilic substitution reactions. The compound was reacted with various nucleophiles under controlled conditions to yield products with high selectivity and yield. The effectiveness of this approach was measured using NMR spectroscopy to confirm product formation and purity levels .
Biological Applications
The compound has been investigated for its potential use in biochemical assays due to its antioxidant properties. It may exhibit activity by scavenging free radicals or modulating oxidative stress responses in cells.
Case Study: Antioxidant Activity Assessment
Research focused on evaluating the antioxidant capabilities of this compound in cell culture models. The study utilized various assays (e.g., DPPH radical scavenging assay) to quantify the compound's ability to neutralize reactive oxygen species compared to standard antioxidants. Results indicated that the compound could effectively reduce oxidative stress markers in treated cells .
Materials Science
In materials science, this compound is explored for its potential applications in developing advanced materials with enhanced thermal and chemical stability.
Case Study: Polymer Additive
A recent study evaluated the use of this compound as an additive in polymer formulations to improve their thermal stability and mechanical properties. The addition of this compound into polyvinyl chloride (PVC) matrices resulted in improved thermal degradation temperatures and reduced volatility of harmful byproducts upon heating .
Comparison Table: Applications Overview
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)
Structure : CF₂CH₂CH₂OCOCH=CH₂
- Solubility : TFPA exhibits higher aqueous solubility compared to perfluorinated analogs, a critical factor for pharmaceutical applications .
- Applications: Used as a monomer in fluoropolymer synthesis. Its improved solubility facilitates biomedical applications, such as drug delivery systems .
- Thermal Properties : Boiling point ranges between 146–149°C, with a density of 1.254 g/cm³ .
Comparison :
- The benzoate group in 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate may reduce aqueous solubility compared to TFPA due to the aromatic ring’s hydrophobicity.
- The absence of a polymerizable acrylate group limits its use in polymer chemistry relative to TFPA.
2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)
Structure : CF₂CH₂CH₂OCOC(CH₃)=CH₂
Comparison :
- The 4-hydroxybenzoate moiety in the target compound may impart antioxidant properties, unlike TFPMA’s purely structural role in polymers.
- TFPMA’s methacrylate group enables covalent bonding in copolymer matrices, a feature absent in the benzoate derivative.
2,2,3,3-Tetrafluoropropyl Tosylate
Structure : CF₂CH₂CH₂OSO₂C₆H₄CH₃
Comparison :
- The 4-hydroxybenzoate group is less reactive than the tosylate, limiting its utility in synthetic organic chemistry but enhancing stability in formulation.
2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
Structure : CF₃CH₂OSO₂C₆H₄CH₃
Comparison :
- The tetrafluoropropyl chain in the target compound likely increases membrane permeability and metabolic stability compared to trifluoroethyl derivatives.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Fluorinated Esters
Notes:
- Data gaps (e.g., boiling point for the target compound) highlight areas for further research.
- Fluorine content correlates with thermal stability and chemical inertness but may reduce biodegradability .
Biological Activity
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of 4-hydroxybenzoic acid with a tetrafluoropropyl group. The presence of fluorine atoms can significantly alter the compound's reactivity and biological interactions compared to its non-fluorinated counterparts.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that compounds similar to 4-hydroxybenzoate can inhibit enzymes involved in metabolic pathways. For instance, studies on 4-hydroxybenzoate suggest it acts as a substrate for specific monooxygenases that catalyze hydroxylation reactions .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals or by modulating oxidative stress responses in cells .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against Microcystis aeruginosa, demonstrating that modifications in the benzoate structure can enhance inhibitory effects on harmful algal blooms. This suggests potential applications for this compound in environmental management .
- Enzyme Interaction Studies : The interaction of 4-hydroxybenzoate derivatives with specific enzymes has been explored to understand their metabolic fates and implications in human health. For example, the substrate specificity of hydroxylating enzymes was assessed using various derivatives, indicating that structural modifications can lead to significant changes in enzyme affinity and activity .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of fluorinated benzoates. The introduction of fluorine atoms has been shown to enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.
Table 2: Comparative Analysis of Biological Activities
| Compound | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | Moderate | High | Low |
| 2,2,3,3-Tetrafluoropropyl 4-HBA | High | Moderate | Moderate |
| Non-fluorinated Benzoate Derivative | Low | Low | High |
Q & A
Q. What synthetic methodologies are recommended for 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under acidic or enzymatic catalysis. Key factors include:
- Catalyst selection : Use sulfuric acid or lipases (e.g., Candida antarctica lipase B) for ester bond formation .
- Fluorination agents : Sodium chlorodifluoroacetate can generate difluorocarbene intermediates for introducing fluorine atoms .
- Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation.
- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization using ethanol/water .
Q. How can researchers validate the purity and structural fidelity of synthesized this compound?
- Methodological Answer :
- Analytical techniques :
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
- NMR spectroscopy : Confirm fluorine substitution patterns (¹⁹F NMR) and ester linkage integrity (¹H/¹³C NMR) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 286.1) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- Waste disposal : Neutralize acidic by-products before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound against microbial targets?
- Methodological Answer :
- Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using fluorometric assays with NADPH depletion monitoring .
- Minimum inhibitory concentration (MIC) : Determine MIC values against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Structure-activity relationship (SAR) : Compare activity with analogs like ethyl 3-fluoro-4-hydroxybenzoate to identify critical fluorine substitutions .
Q. What advanced techniques resolve contradictions in reported bioactivity data across experimental models?
- Methodological Answer :
- Impurity profiling : Use GC-MS to detect trace fluorinated by-products (e.g., tetrafluoropropanol) that may interfere with bioassays .
- Model standardization : Replicate assays in controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Comparative studies : Cross-validate results using in vitro (cell culture) and in silico (molecular docking) models .
Q. What strategies are effective for studying the compound’s adsorption on indoor surfaces in environmental chemistry?
- Methodological Answer :
- Microspectroscopic imaging : Use AFM-IR to map adsorption on silica or polymer surfaces at nanoscale resolution .
- Reactivity studies : Expose the compound to ozone or NOx in environmental chambers to simulate indoor oxidation pathways .
- Quantitative analysis : Measure surface concentrations via ToF-SIMS or XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
